2-(Ethylnitroamino)ethyl nitrate
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Overview
Description
2-(Ethylnitroamino)ethyl nitrate is an organic compound with the molecular formula C4H9N3O5 and a molecular weight of 179.1314 g/mol This compound is a colorless to pale yellow liquid with a strong, irritating odor . It is relatively stable at room temperature and has a high energy density, making it a potential candidate for use in energetic materials and fuel additives .
Preparation Methods
The synthesis of 2-(Ethylnitroamino)ethyl nitrate involves a multi-step process. One common method is through a nucleophilic substitution reaction. Initially, nitric acid reacts with ethanolamine to form ethyl nitrate. This intermediate is then reacted with diiodoethane, followed by a deiodination reaction to yield this compound . The reaction conditions typically involve controlled temperatures and the use of organic solvents such as alcohols, ethers, and esters .
Chemical Reactions Analysis
2-(Ethylnitroamino)ethyl nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ethanolamine, and diiodoethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions can yield amines .
Scientific Research Applications
2-(Ethylnitroamino)ethyl nitrate has several scientific research applications. In chemistry, it is used as a high-energy material and fuel additive due to its high energy density and combustion speed . In the industry, it is used in the production of propellants for rockets, missiles, and explosives .
Mechanism of Action
The mechanism of action of 2-(Ethylnitroamino)ethyl nitrate involves the release of energy through the decomposition of the nitrate ester group. This decomposition generates high-velocity products and energy in the form of light and heat . The molecular targets and pathways involved in this process include the nitroxyl group (-C-O-NO2) and the ester group, which undergo hydrolysis or reduction to produce alcohols and ammonia .
Comparison with Similar Compounds
2-(Ethylnitroamino)ethyl nitrate is similar to other nitrate esters such as nitroglycerine, glycol dinitrate, and diethyleneglycol dinitrate . it is unique due to its relatively high stability at room temperature and its potential for use in high-energy materials . Other similar compounds include triethylene glycol dinitrate, butanetriol trinitrate, and pentaerythritol trinitrate .
Properties
CAS No. |
85068-73-1 |
---|---|
Molecular Formula |
C4H9N3O5 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-[ethyl(nitro)amino]ethyl nitrate |
InChI |
InChI=1S/C4H9N3O5/c1-2-5(6(8)9)3-4-12-7(10)11/h2-4H2,1H3 |
InChI Key |
JOPZHCIUTNIPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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